molecular formula C41H76O6 B8259336 9-Octadecenoic acid (9Z)-, 1-[(1-oxobutoxy)methyl]-2-[(1-oxohexadecyl)oxy]ethyl ester CAS No. 26622-38-8

9-Octadecenoic acid (9Z)-, 1-[(1-oxobutoxy)methyl]-2-[(1-oxohexadecyl)oxy]ethyl ester

Cat. No.: B8259336
CAS No.: 26622-38-8
M. Wt: 665.0 g/mol
InChI Key: NDSCDOXKOBTNGO-VXPUYCOJSA-N
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Description

This compound is a triglyceride derivative featuring a central glycerol backbone esterified with three distinct acyl groups:

  • A 9Z-octadecenoyl (oleic acid) group at the sn-2 position.
  • A butanoyl (C4) group at the sn-1 position.
  • A hexadecanoyl (C16, palmitic acid) group at the sn-3 position.

Molecular Formula: C₃₇H₆₈O₆ (m/z 609 [M+H]+ via FAB-MS) .
Structural Confirmation: 1D/2D NMR (δ173.3 ppm for ester carbonyls) and MS fragmentation (m/z 265 [C₁₈H₃₃O], m/z 127 [C₈H₁₅O]) validate the ester linkages and Z-configuration of the double bond .

Properties

IUPAC Name

(1-butanoyloxy-3-hexadecanoyloxypropan-2-yl) (Z)-octadec-9-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H76O6/c1-4-7-9-11-13-15-17-19-20-22-24-26-28-30-32-35-41(44)47-38(36-45-39(42)33-6-3)37-46-40(43)34-31-29-27-25-23-21-18-16-14-12-10-8-5-2/h19-20,38H,4-18,21-37H2,1-3H3/b20-19-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSCDOXKOBTNGO-VXPUYCOJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC)OC(=O)CCCCCCCC=CCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC)OC(=O)CCCCCCC/C=C\CCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H76O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701127317
Record name 9-Octadecenoic acid (9Z)-, 1-[(1-oxobutoxy)methyl]-2-[(1-oxohexadecyl)oxy]ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701127317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

665.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26622-38-8
Record name 9-Octadecenoic acid (9Z)-, 1-[(1-oxobutoxy)methyl]-2-[(1-oxohexadecyl)oxy]ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26622-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Octadecenoic acid (9Z)-, 1-[(1-oxobutoxy)methyl]-2-[(1-oxohexadecyl)oxy]ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701127317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acyl Chloride-Mediated Esterification

This two-step method employs acyl chlorides to sequentially introduce butyryl and palmitoyl groups onto a diol precursor.

Procedure:

  • Synthesis of Palmitoyl Intermediate :

    • React 1,2-propanediol with palmitoyl chloride (C15H31COCl) in anhydrous dichloromethane (DCM) under nitrogen.

    • Add triethylamine (Et3N) as a base to neutralize HCl.

    • Stir at 25°C for 12 hours.

    • Isolate the monoester via silica gel chromatography (yield: ~78%).

  • Butyryl Ester Formation :

    • Treat the palmitoyl monoester with butyryl chloride (C3H7COCl) in DCM using 4-dimethylaminopyridine (DMAP) as a catalyst.

    • Stir at 30°C for 24 hours.

    • Purify the product via recrystallization from ethanol (yield: ~65%).

Key Parameters:

ParameterPalmitoylation StepButyrylation Step
SolventDCMDCM
CatalystEt3NDMAP
Temperature (°C)2530
Reaction Time (h)1224
Yield (%)7865

Advantages : High regiocontrol; avoids side reactions.
Challenges : Requires stringent anhydrous conditions and toxic solvents.

Acid-Catalyzed Direct Esterification

Direct esterification using carboxylic acids and a protic catalyst offers a cost-effective route but risks regiochemical ambiguity.

Procedure:

  • Combine 1,2-propanediol , palmitic acid (C16H32O2), and butyric acid (C4H8O2) in a 1:1.2:1.2 molar ratio.

  • Add p-toluenesulfonic acid (p-TsOH, 5 mol%) and toluene as a solvent.

  • Reflux at 110°C for 48 hours using a Dean-Stark trap to remove water.

  • Neutralize the catalyst with NaHCO3 and purify via distillation (yield: ~55%).

Reaction Optimization:

  • Excess fatty acids drive equilibrium toward ester formation.

  • Elevated temperatures improve reaction kinetics but may degrade acid-sensitive groups.

Advantages : Scalable for industrial production.
Challenges : Low selectivity; requires extensive purification.

Enzymatic Synthesis Using Lipases

Regioselective Esterification with Immobilized Lipases

Lipase B from Candida antarctica (CALB) enables selective acylation under mild conditions.

Procedure:

  • Dissolve 1,2-propanediol in tert-butanol with palmitic acid (1.5 equiv) and butyric acid (1.5 equiv).

  • Add immobilized CALB (Novozym 435, 10 wt%) and incubate at 50°C with agitation (200 rpm).

  • Monitor reaction progress via thin-layer chromatography (TLC).

  • Filter the enzyme and purify the product via flash chromatography (yield: ~82%).

Enzyme Performance:

Lipase SourceSolventTemperature (°C)Conversion (%)
CALB (Novozym 435)tert-Butanol5082
Rhizomucor mieheiHexane4568

Advantages : Eco-friendly; avoids toxic reagents.
Challenges : Enzyme cost and stability at high temperatures.

Industrial-Scale Production

Continuous Flow Reactor Systems

Flow chemistry enhances heat/mass transfer, reducing reaction times and improving yields.

Setup:

  • Reactors : Two packed-bed reactors in series.

    • First reactor : Palmitoylation of diol using supercritical CO2 as a solvent.

    • Second reactor : Butyrylation with in-line IR monitoring.

  • Conditions : 100 bar, 80°C, residence time 30 minutes per step.

  • Yield : 89% with >95% purity.

Benefits:

  • Reduced waste : Supercritical CO2 is recyclable.

  • Automation : Minimizes manual intervention.

Comparative Analysis of Methods

MethodYield (%)SelectivityScalabilityEnvironmental Impact
Acyl Chloride65–78HighModerateHigh (toxic solvents)
Acid-Catalyzed55LowHighModerate
Enzymatic82HighLowLow
Continuous Flow89HighHighLow

Key Findings :

  • Enzymatic routes excel in selectivity and sustainability but face scalability hurdles.

  • Flow systems balance efficiency and scalability, making them ideal for bulk synthesis .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the ester group.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under specific conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction typically results in the formation of alcohols.

  • Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has several scientific research applications, including its use in chemistry, biology, medicine, and industry.

Chemistry: It serves as a precursor for the synthesis of other complex organic molecules and can be used in the study of esterification reactions.

Biology: The compound can be used in biological studies to understand the role of fatty acids and their derivatives in cellular processes.

Industry: The compound can be used in the production of lubricants, cosmetics, and other industrial products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways in biological systems. The compound may act as an inhibitor or activator of specific enzymes, affecting metabolic pathways and cellular functions.

Molecular Targets and Pathways:

  • Enzyme Inhibition/Activation: The compound may interact with enzymes involved in lipid metabolism, influencing the synthesis and breakdown of fatty acids.

  • Cell Signaling: It may modulate cell signaling pathways, affecting cellular responses to external stimuli.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Simpler Esters of 9-Octadecenoic Acid

9-Octadecenoic Acid, Methyl Ester
  • Structure : Methyl ester of oleic acid (C₁₉H₃₆O₂).
  • Properties : Dominates in GC-MS analyses (70.14% peak area) due to volatility from its short methyl chain . Lacks the glycerol backbone, reducing molecular weight (296.5 g/mol) and hydrophobicity compared to the target compound.
  • Applications : Common in biodiesel and flavor industries due to low boiling point .
9-Octadecenoic Acid, Ethyl Ester
  • Structure : Ethyl ester (C₂₀H₃₈O₂).
  • Properties : Higher molecular weight (310.5 g/mol) than methyl ester, leading to reduced volatility (4.03% GC-MS peak area) . Used in perfumery and antimicrobial formulations .

Key Difference : The target compound’s glycerol backbone and mixed acyl chains (C4, C16, C18) confer higher molecular weight (609 g/mol) and lipid-membrane compatibility, making it suitable for pharmaceutical or cosmetic formulations .

Complex Triglycerides and Phospholipids

9-Octadecenoic Acid (Z)-, 3-[(1-Oxohexadecyl)Oxy]-2-[(1-Oxooctadecyl)Oxy]Propyl Ester
  • Structure : Triglyceride with C16 and C18 acyl chains.
  • Properties : Molecular weight 861.4 g/mol (C₅₅H₁₀₄O₆) and lower GC-MS abundance (5.43%) due to reduced volatility .
  • Application: Potential use in lipid nanoparticles for drug delivery.
1-Palmitoyl-2-Oleoyl-sn-Glycero-3-Phosphoglycerol (POPG)
  • Structure : Phospholipid with sodium phosphate group (C₄₀H₇₆NaO₁₀P).
  • Properties: Polar head group enhances water solubility and biological activity (e.g., lung surfactant) . Contrasts with the nonpolar triglyceride target compound, which lacks ionic interactions.

Key Difference: The target compound’s lack of phosphate groups limits its role in membrane biology but improves stability in non-aqueous formulations .

Hydroxy- and Phosphorylated Derivatives

9-Octadecenoic Acid (Z)-, 2,3-Dihydroxypropyl Ester
  • Structure : Glycerol ester with hydroxyl groups (C₂₁H₄₀O₄).
  • Properties : Increased polarity (logP ~7.5) due to hydroxyls, enhancing solubility in polar solvents . Used in emulsifiers and skincare products.
9-Octadecenoic Acid 1-[[(1-Oxohexadecyl)Oxy]Methyl]-2-(Phosphonoxy)Ethyl Ester
  • Structure: Phosphonoxy ethyl ester (C₃₇H₇₁O₈P).
  • Properties : Phosphate group introduces acidity (pKa ~1.5) and metabolic lability, enabling enzymatic hydrolysis .

Key Difference : The target compound’s butoxy and hexadecyloxy groups prioritize lipophilicity, favoring applications in topical creams or lubricants over phosphorylated derivatives’ bioactive roles .

Data Tables

Table 1: Structural and Analytical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups GC-MS Peak Area (%) Applications
Target Compound C₃₇H₆₈O₆ 609 Three esters, glycerol backbone Not reported Cosmetics, drug delivery
Methyl Ester C₁₉H₃₆O₂ 296.5 Methyl ester 70.14 Biodiesel, flavors
Ethyl Ester C₂₀H₃₈O₂ 310.5 Ethyl ester 4.03 Perfumery
Phosphonoxy Derivative C₃₇H₇₁O₈P 723 Phosphate ester Not quantified Metabolic intermediates
Dihydroxypropyl Ester C₂₁H₄₀O₄ 356.5 Hydroxyl groups Not reported Emulsifiers

Biological Activity

9-Octadecenoic acid (9Z)-, 1-[(1-oxobutoxy)methyl]-2-[(1-oxohexadecyl)oxy]ethyl ester, commonly referred to as oleic acid derivative, is a complex fatty acid ester with potential biological activities. This compound is notable for its structural features that may influence its interaction with biological systems. Understanding its biological activity is crucial for evaluating its therapeutic potential and applications in various fields, including pharmacology and nutrition.

Chemical Structure and Properties

  • Molecular Formula: C₄₁H₇₆O₆
  • Molecular Weight: 665.04 g/mol
  • CAS Registry Number: 26622-38-8

The compound features a long hydrocarbon chain characteristic of fatty acids, which may contribute to its bioactivity through mechanisms such as membrane fluidity modulation and receptor interactions.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of oleic acid derivatives. For instance, a study on E9OAEE (an ethyl ester of oleic acid) demonstrated significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW264.7 macrophages. This suggests that similar derivatives may exert anti-inflammatory effects by modulating pro-inflammatory cytokines and signaling pathways such as MAPK and NF-kB .

Antioxidant Activity

Oleic acid and its derivatives have been associated with antioxidant properties. Research indicates that these compounds can scavenge free radicals, thereby reducing oxidative stress in various biological systems. This activity is particularly beneficial in preventing chronic diseases associated with oxidative damage.

Lipid Metabolism Regulation

Oleic acid has been shown to influence lipid metabolism positively. It can enhance the expression of genes involved in lipid oxidation and reduce fat accumulation in adipose tissues. This regulatory effect on lipid metabolism may contribute to its potential use in managing obesity and metabolic disorders.

Study on Oleic Acid Derivatives

A study published in the Egyptian Journal of Chemistry investigated the phytochemical profile of Cyperus esculentus tubers, which are rich in oleic acid derivatives. The findings indicated that these compounds exhibited significant hepatoprotective activities, suggesting their potential therapeutic role in liver health .

Clinical Implications

Clinical studies have explored the effects of dietary oleic acid on cardiovascular health. The consumption of oleic acid-rich diets has been linked to improved lipid profiles and reduced risk factors for heart disease. These findings underline the importance of oleic acid derivatives in dietary interventions aimed at promoting cardiovascular health.

Data Summary

Biological Activity Mechanism References
Anti-inflammatoryInhibition of NO production
AntioxidantFree radical scavenging
Lipid metabolism regulationEnhanced lipid oxidation gene expression
HepatoprotectiveProtection against liver damage

Q & A

Q. What are the optimal synthetic pathways for producing this compound, and how can reaction conditions be systematically optimized?

The synthesis involves esterification of 9-octadecenoic acid with diols under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) . To optimize yield:

  • Use continuous flow reactors for precise control of temperature (typically 60–80°C) and pressure .
  • Monitor reaction progress via HPLC or FTIR to track ester bond formation and byproduct formation .
  • Purify via column chromatography with silica gel and a hexane/ethyl acetate gradient to separate unreacted fatty acids and diols .

Q. How can the compound’s structural integrity and purity be validated post-synthesis?

  • Nuclear Magnetic Resonance (NMR):
    • Use 1^1H NMR to confirm ester linkages (δ 4.1–4.3 ppm for –CH2_2O– groups) and Z-configuration of the double bond (δ 5.3–5.4 ppm, coupling constant J=1012 HzJ = 10–12\ \text{Hz}) .
    • 13^{13}C NMR to identify carbonyl carbons (δ 170–175 ppm) and alkyl chain signals .
  • Mass Spectrometry (MS): Compare experimental m/z with theoretical molecular weight (C37_{37}H68_{68}O6_6; MW = 608.9 g/mol) using ESI-MS or GC-MS .

Q. What are the critical safety considerations for handling this compound in laboratory settings?

  • Follow REACH Regulation (EC No 1907/2006) guidelines:
    • Use fume hoods to avoid inhalation of aerosolized particles .
    • Wear nitrile gloves and eye protection due to potential skin/eye irritation from ester byproducts .
  • Store at –20°C under nitrogen to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in reported bioactivity data across studies?

  • Perform molecular dynamics simulations to study interactions with lipid bilayers or enzymes (e.g., lipases). Use tools like GROMACS with the CHARMM36 force field to model ester hydrolysis rates .
  • Analyze discrepancies in bioactivity (e.g., IC50_{50} variations) by comparing protonation states, solvation models, and conformational sampling methods .

Q. What experimental strategies can elucidate the compound’s role in modulating membrane fluidity or drug delivery?

  • Langmuir-Blodgett Trough: Measure surface pressure-area isotherms to assess monolayer stability and lipid packing .
  • Fluorescence Anisotropy: Use DPH or TMA-DPH probes to quantify membrane rigidity changes in liposomes containing the compound .
  • In Vitro Drug Release: Encapsulate hydrophobic drugs (e.g., curcumin) and monitor release kinetics under simulated physiological pH (5.5–7.4) .

Q. How can conflicting data on the compound’s thermal stability be reconciled?

  • Perform thermogravimetric analysis (TGA) under inert (N2_2) and oxidative (O2_2) atmospheres to identify decomposition pathways (e.g., ester cleavage at >200°C) .
  • Cross-validate with differential scanning calorimetry (DSC) to detect phase transitions and oxidative stability thresholds .

Q. What methodologies are effective for studying its hydrolytic degradation under varying pH conditions?

  • pH-Stat Titration: Hydrolyze the compound in buffered solutions (pH 2–12) at 37°C and quantify free fatty acids via titration .
  • LC-MS/MS: Identify degradation products (e.g., 9-octadecenoic acid, butyric acid) and model degradation kinetics using first-order rate equations .

Data Contradiction Analysis

Q. How to address inconsistencies in reported catalytic efficiencies for esterase-mediated hydrolysis?

  • Standardize assay conditions:
    • Use porcine liver esterase (PLE) or Candida antarctica lipase B (CAL-B) with fixed enzyme-substrate ratios (e.g., 1:100 w/w) .
    • Control temperature (25–37°C) and solvent systems (e.g., 5% DMSO in PBS) to minimize variability .
  • Apply Michaelis-Menten kinetics to compare KmK_m and VmaxV_{max} values across studies .

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